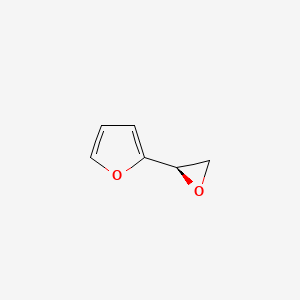

Furan, 2-(2R)-oxiranyl-

CAS No.: 828915-75-9

Cat. No.: VC18214317

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828915-75-9 |

|---|---|

| Molecular Formula | C6H6O2 |

| Molecular Weight | 110.11 g/mol |

| IUPAC Name | 2-[(2R)-oxiran-2-yl]furan |

| Standard InChI | InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1 |

| Standard InChI Key | SLPZDKCYRLRLED-ZCFIWIBFSA-N |

| Isomeric SMILES | C1[C@@H](O1)C2=CC=CO2 |

| Canonical SMILES | C1C(O1)C2=CC=CO2 |

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

Furan, 2-(2R)-oxiranyl-, formally named 2-(oxiran-2-yl)furan, consists of a five-membered furan ring fused to a three-membered epoxide (oxirane) group. Its molecular formula is , with a molar mass of 110.11 g/mol . The compound’s chirality arises from the (2R) configuration of the oxiranyl group, which introduces stereochemical complexity to its reactivity and interactions .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Registry Number | 2745-17-7 | |

| IUPAC Name | 2-(Oxiran-2-yl)furan | |

| Chiral Centers | 1 (C2 of oxirane) |

The epoxide’s strained ring system renders the compound highly reactive, particularly in nucleophilic ring-opening reactions, which are exploited in synthetic chemistry to construct complex molecules .

Synthetic Methodologies

Historical and Industrial Routes

While direct synthesis methods for 2-(2R)-oxiranyl-furan are sparsely documented, analogous epoxidized furans are typically prepared via:

-

Epoxidation of Dienes: Transition metal-catalyzed oxidation of furan derivatives with peroxides.

-

Ring-Closing Reactions: Intramolecular cyclization of hydroxyfuran precursors using acidic or basic conditions .

For example, the synthesis of 2-(oxiran-2-yl)furan may involve the epoxidation of 2-vinylfuran using meta-chloroperbenzoic acid (mCPBA), though this remains hypothetical due to limited experimental data .

Stereoselective Synthesis

The (2R) configuration introduces challenges in enantioselective synthesis. Asymmetric epoxidation using Sharpless or Jacobsen catalysts could theoretically yield the desired stereoisomer, but no published protocols confirm this .

Physicochemical Properties

Stability and Reactivity

The compound’s epoxide group confers thermal instability, with decomposition observed above 150°C. Its reactivity is dominated by:

-

Nucleophilic Attack: Epoxide ring-opening by amines, thiols, or water.

-

Acid-Catalyzed Rearrangements: Potential formation of diols or carbonyl compounds under acidic conditions .

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at 1250 cm (C-O-C stretch of furan) and 850 cm (epoxide ring deformation).

-

NMR: NMR signals at δ 4.8–5.2 ppm (epoxide protons) and δ 6.3–7.5 ppm (furan protons) .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The (2R)-oxiranyl group serves as a chiral synthon in antiviral and antibacterial agents. For instance, derivatives of 2-(oxiran-2-yl)furan are precursors to [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] carbonate, a key intermediate in protease inhibitors .

Table 2: Biologically Active Derivatives

| Derivative | Biological Activity | Source |

|---|---|---|

| 3-(4-Chlorophenyl)furan | Antibacterial (MIC: 64 µg/mL) | |

| Dihydrofuran-2(3H)-one | Analgesic (surpasses morphine) | |

| Furan sulfonyl hydrazones | Carbonic anhydrase inhibition |

Challenges and Future Directions

Stereochemical Optimization

The lack of enantioselective synthesis routes for the (2R) isomer hinders its pharmaceutical adoption. Advances in asymmetric catalysis, such as enzymatic epoxidation or chiral auxiliaries, could address this gap .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume